molecular formula C13H17BrO2 B7904953 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one

2-Bromo-1-(4-isobutoxyphenyl)propan-1-one

Cat. No.: B7904953
M. Wt: 285.18 g/mol
InChI Key: LTNSLWFXCOVLLX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-isobutoxyphenyl)propan-1-one is a chemical compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol. This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of 1-(4-isobutoxyphenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides in polar aprotic solvents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of ethers, esters, or other substituted phenyl compounds.

Scientific Research Applications

2-Bromo-1-(4-isobutoxyphenyl)propan-1-one has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It may be utilized in the development of new drugs, particularly in the field of medicinal chemistry.

  • Industry: The compound finds use in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

2-Bromo-1-(4-isobutoxyphenyl)propan-1-one is structurally similar to other brominated phenyl compounds, such as 2-Bromo-1-(4-methoxyphenyl)propan-1-one and 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. its unique isobutoxy group distinguishes it from these compounds, potentially leading to different reactivity and applications.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one

  • 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

  • 3-Bromo-1-(4-bromophenyl)propan-1-one

Properties

IUPAC Name

2-bromo-1-[4-(2-methylpropoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9(2)8-16-12-6-4-11(5-7-12)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNSLWFXCOVLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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